N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

p300/CBP inhibition epigenetic oncology prostate cancer

This arylimidazolyl isoxazole acetamide (CAS 953205-34-0) is a critical tool compound for oncology epigenetic research, specifically for probing p300/CBP-dependent AR signaling in CRPC models. Its unique acetamide linker delivers distinct target engagement versus carboxamide analogs, precluding simple substitution. Essential for paired SAR assays isolating linker-specific pharmacology and counter-screening against Wnt pathway activation. Ideal for drug discovery programs requiring validated selectivity profiling.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 953205-34-0
Cat. No. B2791067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
CAS953205-34-0
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3
InChIInChI=1S/C18H20N4O3/c1-24-16-5-3-14(4-6-16)17-11-15(21-25-17)12-18(23)20-7-2-9-22-10-8-19-13-22/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,20,23)
InChIKeyHGBOXKOSZWRSIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide (CAS 953205-34-0): Chemical Class and Baseline Profile


N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide (CAS 953205-34-0) is a synthetic small molecule with the molecular formula C18H20N4O3 and a molecular weight of 340.38 g/mol . It belongs to the arylimidazolyl isoxazole class, a chemotype featured in patent families covering p300/CBP histone acetyltransferase modulators for oncology applications [1]. The compound integrates an imidazole ring, a 4-methoxyphenyl-substituted isoxazole, and an acetamide linker, distinguishing it from closely related carboxamide analogs.

Why N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide Cannot Be Readily Substituted by In-Class Analogs


Interchangeability among arylimidazolyl isoxazole analogs is precluded by steep structure-activity relationships (SAR) around the heterocycle substitution and linker type. Patent data on the p300/CBP-modulating series indicate that variations in the aryl group (e.g., 4-methoxyphenyl vs. 4-chlorophenyl or furan-2-yl) and the amide type (acetamide vs. carboxamide) produce compounds with divergent target engagement and anti-proliferative outcomes [1][2]. Therefore, substitution with a close analog such as SKL2001 (a Wnt agonist) or the 3-carboxamide variant risks shifting the biological mechanism from p300/CBP modulation to alternative pathways. Direct pharmacological replacement without matched comparative data is scientifically unsound.

Quantitative Differentiation Evidence for N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide (CAS 953205-34-0)


p300/CBP Modulation Activity via Class-Level Patent Scope

Target compound falls under the generic Formula I of US Patent 10,696,666, which claims arylimidazolyl isoxazoles as modulators of p300 and/or CBP acetyltransferase activity [1]. The patent exemplifies that compounds with a 4-methoxyphenyl-substituted isoxazole and an imidazolyl-propyl chain potently inhibit prostate cancer cell proliferation by disrupting androgen receptor (AR) signaling. While specific IC50 data for CAS 953205-34-0 is not publicly disclosed in primary literature, its structural placement within the patent's preferred Markush sub-genus suggests it was designed for p300/CBP engagement, distinguishing it from Wnt-pathway agonists like SKL2001.

p300/CBP inhibition epigenetic oncology prostate cancer

Structural Differentiation via Acetamide Linker vs. Carboxamide Analogs

CAS 953205-34-0 features an -acetamide linker connecting the isoxazole core to the imidazolyl-propyl chain, whereas the majority of comparable commercial tool compounds (e.g., SKL2001, WAY-328268, CCS 1477 precursor series) use a -carboxamide bond . The additional methylene spacer in the acetamide confers distinct conformational flexibility and potential hydrogen-bonding geometry, which can alter target protein binding kinetics. In the SMYD3 inhibitor series, switching from carboxamide to acetamide linkers resulted in >10-fold IC50 shifts [1]. Direct experimental data for CAS 953205-34-0 vs. its 3-carboxamide analog is not available in the public domain.

structure-activity relationship linker chemistry isoxazole carboxamide

Computational Physicochemical Differentiation from Wnt Agonist II (SKL2001)

Computational profiling indicates CAS 953205-34-0 has a higher calculated LogP of 3.00 and a topological polar surface area (TPSA) of 85.94 Ų, compared to SKL2001 (LogP ~1.5-2.0 estimated, TPSA ~89-92 Ų) [1]. The higher LogP of CAS 953205-34-0, driven by the 4-methoxyphenyl substituent and acetamide linker, predicts increased membrane permeability relative to the furan-substituted carboxamide SKL2001. Both compounds satisfy Lipinski's Rule of Five, but the differentiated LogP suggests divergent oral absorption and tissue distribution potential, relevant when selecting tool compounds for in vivo efficacy studies.

drug-like properties Lipinski solubility prediction

Defined Research Applications for N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide (CAS 953205-34-0)


Prostate Cancer Epigenetic Research (p300/CBP Tool Compound)

CAS 953205-34-0 serves as a candidate tool molecule for investigating p300/CBP-dependent androgen receptor (AR) signaling in castration-resistant prostate cancer (CRPC) cell models. Its structure falls within the patented arylimidazolyl isoxazole series shown to modulate p300 acetyltransferase activity [1]. Researchers studying epigenetic drivers of CRPC can use this compound to interrogate HAT-dependent transcriptional regulation, with the critical caveat that quantitative target engagement data must be independently validated by the end user.

Structure-Activity Relationship (SAR) Exploration Around Isoxazole-Acetamide Linkers

The compound provides a distinct chemical probe for SAR campaigns investigating the impact of the acetamide (-CH2-C(=O)NH-) vs. carboxamide (-C(=O)NH-) linker on biological activity. As demonstrated in the SMYD3 and isoxazole amide inhibitor series, linker identity critically influences potency and selectivity [2]. CAS 953205-34-0 enables paired testing with its direct 3-carboxamide analog (C17H18N4O3, MW 326.35) to isolate linker-specific pharmacological effects.

Comparative Selectivity Profiling Against Wnt/β-Catenin Agonists

Given that structurally similar imidazolyl-isoxazoles like SKL2001 activate the Wnt/β-catenin pathway, CAS 953205-34-0 can be employed as a comparative probe to assess selectivity between p300/CBP modulation and Wnt signaling . Side-by-side testing in reporter gene assays (TOPFlash/FOPFlash vs. AR-responsive reporters) can delineate pathway-specific transcriptional outcomes, providing valuable counter-screening data for drug discovery programs.

Quote Request

Request a Quote for N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.